4-[3-(1-benzothiophen-3-yl)-2-cyanoprop-2-enamido]-N,N-dimethylbenzamide
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Overview
Description
4-[3-(1-benzothiophen-3-yl)-2-cyanoprop-2-enamido]-N,N-dimethylbenzamide: is a complex organic compound belonging to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic aromatic compounds containing sulfur, and they are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1-benzothiophen-3-yl)-2-cyanoprop-2-enamido]-N,N-dimethylbenzamide typically involves multiple steps, starting with the formation of the benzothiophene core. One common approach is the intramolecular cyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates. The reaction conditions often require the use of a rhodium catalyst to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
4-[3-(1-benzothiophen-3-yl)-2-cyanoprop-2-enamido]-N,N-dimethylbenzamide: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : Its derivatives have shown antimicrobial properties, making it useful in the development of new antibiotics.
Medicine: : Potential therapeutic applications include the treatment of various diseases due to its biological activity.
Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
4-[3-(1-benzothiophen-3-yl)-2-cyanoprop-2-enamido]-N,N-dimethylbenzamide: is unique due to its specific structural features and biological activity Similar compounds include other benzothiophene derivatives, which may have different substituents or functional groups
List of Similar Compounds
1-benzothiophene-3-carboxylic acid
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
3-(2-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
Properties
IUPAC Name |
4-[[3-(1-benzothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-24(2)21(26)14-7-9-17(10-8-14)23-20(25)15(12-22)11-16-13-27-19-6-4-3-5-18(16)19/h3-11,13H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLDLQXNNZPUNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CSC3=CC=CC=C32)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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